![molecular formula C18H19NO3 B1358884 2-[(4-Methylbenzoyl)amino]ethyl 4-methylbenzoate CAS No. 266354-62-5](/img/structure/B1358884.png)

2-[(4-Methylbenzoyl)amino]ethyl 4-methylbenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

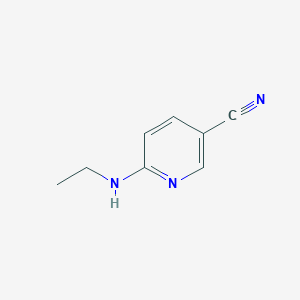

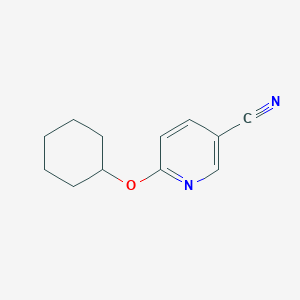

“2-[(4-Methylbenzoyl)amino]ethyl 4-methylbenzoate” is a chemical compound with the molecular formula C18H19NO3 and a molecular weight of 297.35 . It is used in proteomics research .

Molecular Structure Analysis

The InChI code for “this compound” is1S/C18H19NO3/c1-13-3-7-15(8-4-13)17(20)19-11-12-22-18(21)16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3,(H,19,20) . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis

“this compound” is a white to off-white powder . It should be stored at 0-8°C .Aplicaciones Científicas De Investigación

Occurrence and Behavior in Aquatic Environments

Parabens, including derivatives of 4-methylbenzoate, are widely used as preservatives in various products. Their presence and behavior in aquatic environments have been extensively studied. Research indicates that, despite wastewater treatments, parabens persist at low concentrations in effluents and are ubiquitous in surface water and sediments. Methylparaben and propylparaben are the most common, reflecting their widespread use in consumer products. These compounds, containing phenolic hydroxyl groups, can react with chlorine, leading to the formation of chlorinated by-products, which are more stable and persistent than the parent compounds. The implications of these chlorinated by-products on health and the environment are still under investigation and require further studies (Haman et al., 2015).

Synthetic Procedures and Biological Interest in Benzazoles

Benzazoles and derivatives are important in medicinal chemistry due to their diverse biological activities. Compounds with the guanidine moiety, such as 2-aminobenzimidazole and derivatives like Astemizole, Albendazole, and Carbendazim, have shown significant pharmacological activities. The attachment of the guanidine group to a benzazole ring, forming 2-guanidinobenzazoles, alters the biological activity of these heterocycles. The review discusses synthetic approaches, chemical aspects, and potential therapeutic applications of these compounds, highlighting recent advancements and the need for further research in developing new pharmacophores (Rosales-Hernández et al., 2022).

Degradation Processes and Stability

The study of the stability and degradation processes of compounds related to 4-methylbenzoate is crucial, especially in the context of medical applications. For instance, Nitisinone, a derivative, has shown importance in treating rare hereditary metabolic diseases. Understanding the stability of such compounds under various conditions, such as pH, temperature, and exposure to radiation, is essential for assessing their safety and efficacy. Research has identified major degradation products and emphasized the importance of further studies to comprehend the risks and benefits associated with their medical application (Barchańska et al., 2019).

Antioxidant Capacity and Mechanisms

Understanding the antioxidant capacity of compounds is vital in various fields, including food engineering and medicine. Research has focused on elucidating the reaction pathways of antioxidant capacity assays, such as the ABTS/potassium persulfate decolorization assay. These studies aim to shed light on the specificity and relevance of reaction pathways and products, which is crucial for accurately assessing antioxidant capacity and comparing different antioxidants. Despite the challenges, these assays are valuable for tracking changes in antioxidant systems during storage and processing (Ilyasov et al., 2020).

Propiedades

IUPAC Name |

2-[(4-methylbenzoyl)amino]ethyl 4-methylbenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO3/c1-13-3-7-15(8-4-13)17(20)19-11-12-22-18(21)16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWBNZMFRLCGJHM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NCCOC(=O)C2=CC=C(C=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50640990 |

Source

|

| Record name | 2-(4-Methylbenzamido)ethyl 4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

266354-62-5 |

Source

|

| Record name | 2-(4-Methylbenzamido)ethyl 4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(Diethylamino)methyl]benzonitrile](/img/structure/B1358808.png)

![3-[(3-Fluorophenoxy)methyl]piperidine](/img/structure/B1358816.png)

![1-[2-(1H-1,2,3,4-tetrazol-1-yl)acetyl]piperidine-3-carboxylic acid](/img/structure/B1358821.png)

![3-[4-(Chlorosulfonyl)-2-fluorophenoxy]propanoic acid](/img/structure/B1358824.png)

![(4S)-2-[2-(trifluoromethoxy)phenyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1358826.png)

![3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]thio}propanoic acid](/img/structure/B1358845.png)